molecular formula C19H18ClN3O5 B11181210 3-chloro-N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3-chloro-N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11181210
M. Wt: 403.8 g/mol
InChI Key: LISYNLZTPGQVOW-UHFFFAOYSA-N
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Description

3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chloro-substituted benzohydrazide moiety and a dimethoxyphenyl-substituted pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the corresponding imine. This imine is then cyclized to form the pyrrolidinone ring.

    Introduction of the Chloro Group: The pyrrolidinone intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzohydrazide Moiety: The chlorinated pyrrolidinone is reacted with hydrazine hydrate to form the benzohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-[1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide
  • 3-chloro-N’-[1-(2-hydroxybenzylidene)benzohydrazide]

Uniqueness

3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific substitution pattern and the presence of both the dimethoxyphenyl and pyrrolidinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18ClN3O5

Molecular Weight

403.8 g/mol

IUPAC Name

3-chloro-N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C19H18ClN3O5/c1-27-13-6-7-16(28-2)15(9-13)23-17(24)10-14(19(23)26)21-22-18(25)11-4-3-5-12(20)8-11/h3-9,14,21H,10H2,1-2H3,(H,22,25)

InChI Key

LISYNLZTPGQVOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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